molecular formula C25H36N2O5S B10859326 Piminodine esylate CAS No. 7081-52-9

Piminodine esylate

Cat. No.: B10859326
CAS No.: 7081-52-9
M. Wt: 476.6 g/mol
InChI Key: PRERKVDQJAYTGE-UHFFFAOYSA-N
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Description

Piminodine esylate is an opioid analgesic that is an analogue of pethidine (meperidine). It was used in medicine briefly during the 1960s and 1970s, particularly for obstetric analgesia and in dental procedures. This compound produces analgesia, sedation, and euphoria, with side effects including itching, nausea, and potentially serious respiratory depression .

Preparation Methods

The synthesis of piminodine esylate involves the reaction of ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate with ethanesulfonic acid. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the esylate salt. Industrial production methods would likely involve large-scale synthesis in a controlled environment to ensure purity and consistency .

Chemical Reactions Analysis

Piminodine esylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its efficacy and potency.

    Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

Piminodine esylate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling .

Comparison with Similar Compounds

Piminodine esylate is similar to other opioid analgesics such as pethidine (meperidine) and morphine. it is more potent than desipramine and protriptyline under similar conditions. Compared to meperidine, this compound provides a smoother duration of action. Other similar compounds include alphaprodine and hydroxyzine, which can be combined with this compound to intensify its effects .

Properties

CAS No.

7081-52-9

Molecular Formula

C25H36N2O5S

Molecular Weight

476.6 g/mol

IUPAC Name

ethanesulfonic acid;ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C23H30N2O2.C2H6O3S/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;1-2-6(3,4)5/h3-8,10-13,24H,2,9,14-19H2,1H3;2H2,1H3,(H,3,4,5)

InChI Key

PRERKVDQJAYTGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.CCS(=O)(=O)O

Origin of Product

United States

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